3-(Pentylamino)propanoic acid;hydrochloride
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Overview
Description
3-(Pentylamino)propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pentylamino group attached to a propanoic acid backbone, with a hydrochloride salt form.
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that the compound interacts with its targets via its pentylamino and propanoic acid groups .
Biochemical Pathways
As a new compound, its effects on various biochemical pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For 3-(Pentylamino)propanoic acid hydrochloride, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylamino)propanoic acid;hydrochloride typically involves the Michael addition reaction between n-amylamine and acrylate to form 3-(Pentylamino)propionate. This intermediate is then reacted with formic acid and formaldehyde to yield the final product . The reaction conditions are relatively mild, making the process suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The starting materials, n-amylamine and acrylate, are readily available and cost-effective, contributing to the feasibility of large-scale production. The process is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pentylamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-(Pentylamino)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Properties
IUPAC Name |
3-(pentylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFOIGXSVZQQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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